molecular formula C23H21BrO4 B11160689 3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

Cat. No.: B11160689
M. Wt: 441.3 g/mol
InChI Key: FILIMECGJHPVLH-UHFFFAOYSA-N
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Description

3-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE is a complex organic compound with a unique structure that includes a bromophenyl group, an oxoethoxy group, and a cyclohepta[c]chromen core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE typically involves multiple steps, starting with the preparation of the bromophenyl and oxoethoxy intermediates. These intermediates are then subjected to cyclization reactions to form the chromen core. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as glacial acetic acid, and refluxing for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with cellular receptors, while the oxoethoxy group can participate in hydrogen bonding and other interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-METHYL-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-6-ONE
  • 3-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-METHYL-8,9,10,11-TETRAHYDROCYCLOHEPTA[C]CHROMEN-6(7H)-ONE

Uniqueness

Compared to similar compounds, 3-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE stands out due to its unique structural features, such as the combination of a bromophenyl group and a cyclohepta[c]chromen core. These features contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C23H21BrO4

Molecular Weight

441.3 g/mol

IUPAC Name

3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one

InChI

InChI=1S/C23H21BrO4/c1-14-21(27-13-20(25)15-7-9-16(24)10-8-15)12-11-18-17-5-3-2-4-6-19(17)23(26)28-22(14)18/h7-12H,2-6,13H2,1H3

InChI Key

FILIMECGJHPVLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)OCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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